molecular formula C7H12O3 B1523235 2-(Cyclopropylmethoxy)propanoic acid CAS No. 1019515-23-1

2-(Cyclopropylmethoxy)propanoic acid

Cat. No.: B1523235
CAS No.: 1019515-23-1
M. Wt: 144.17 g/mol
InChI Key: MNKVYIQMSMWXSN-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)propanoic acid is a carboxylic acid derivative with the molecular formula C7H12O3 and a monoisotopic mass of 144.07864 Da . Its structure features a propanoic acid chain ether-linked to a cyclopropylmethyl group, making it a versatile chiral building block in organic and medicinal chemistry synthesis . The cyclopropyl moiety is a privileged structure in pharmaceutical and agrochemical research due to its ability to confer conformational restraint, improve metabolic stability, and modulate physicochemical properties when introduced into lead molecules. This compound serves as a key synthetic intermediate for constructing more complex target molecules. It can be utilized in the synthesis of novel compounds through various reactions, including cyclopropanation strategies, which are fundamental in creating strained ring systems present in many biologically active compounds . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

2-(cyclopropylmethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(7(8)9)10-4-6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKVYIQMSMWXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(Cyclopropylmethoxy)propanoic acid is a unique chemical compound characterized by its cyclopropyl group attached to a propanoic acid backbone. This distinctive structure suggests potential biological activities that merit investigation. Although dedicated research on this compound is limited, existing studies provide insights into its chemical properties, synthesis, and possible applications in pharmacology and synthetic organic chemistry.

  • Molecular Formula : C8_{8}H14_{14}O2_{2}
  • Structure : The compound features a cyclopropylmethoxy group attached to the second carbon of the propanoic acid chain, which may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of 2-(Cyclopropylmethoxy)propanoic acid can be achieved through various methods, including:

  • Esterification : Reacting cyclopropylmethanol with propanoic acid.
  • Grignard Reactions : Utilizing Grignard reagents to form the desired structure from simpler precursors.

These methods allow for modifications that could enhance its biological activity or alter its physical properties.

Pharmacodynamics and Pharmacokinetics

Initial studies suggest that 2-(Cyclopropylmethoxy)propanoic acid may exhibit various biological activities due to its structural characteristics. Research into its pharmacodynamics and pharmacokinetics is crucial for understanding how this compound interacts with biological systems. Key areas of focus include:

  • Metabolic Pathways : Investigating how the compound is metabolized in vivo.
  • Receptor Interactions : Potential binding to specific receptors which may mediate its effects.

Comparative Analysis with Similar Compounds

To better understand the potential of 2-(Cyclopropylmethoxy)propanoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Propionic AcidStraight-chain fatty acidCommonly used as a preservative and antifungal agent
3-(Cyclohexylmethoxy)propanoic AcidCycloalkane derivativeExhibits different sterics due to larger ring size
2-(Isobutoxy)propanoic AcidBranched etherDifferent solubility characteristics due to branching
2-(Phenoxymethyl)propanoic AcidAromatic etherPotentially exhibits different biological activities

The presence of the cyclopropyl group in 2-(Cyclopropylmethoxy)propanoic acid may enhance its lipophilicity and alter interaction profiles with biological targets compared to these similar compounds.

Example Study

A study focusing on carboxylic acids demonstrated their ability to influence cytokine production in models of allergic inflammation. These findings suggest that 2-(Cyclopropylmethoxy)propanoic acid could similarly affect immune pathways, warranting further investigation into its potential therapeutic uses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(cyclopropylmethoxy)propanoic acid with structurally related propanoic acid derivatives, focusing on molecular properties, hazards, and handling requirements derived from the evidence.

Molecular and Structural Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
2-(Cyclopropylmethoxy)propanoic acid Not provided C₇H₁₀O₃ ~154.15 (calc.) Cyclopropylmethoxy, propanoic acid
2-(2-Methoxyphenyl)-2-methylpropanoic acid 468064-83-7 C₁₁H₁₄O₃ 194.23 Methoxyphenyl, methyl, propanoic acid
2-(4-Chloro-2-methylphenoxy)propionic acid 93-65-2 C₁₀H₁₁ClO₃ 214.65 Chloro, methylphenoxy, propionic acid

Key Observations :

  • Cyclopropylmethoxy vs.
  • Chlorinated Derivatives: Chlorinated analogs like 2-(4-chloro-2-methylphenoxy)propionic acid exhibit higher toxicity (Health Hazard Rating: 3/4) due to the electronegative chlorine atom, which enhances reactivity and bioaccumulation risks .

Key Findings :

  • Unclassified Hazards : The methoxyphenyl analog (CAS 468064-83-7) lacks explicit GHS classification, suggesting lower acute toxicity compared to chlorinated derivatives .
  • High-Risk Chlorinated Analogs: 2-(4-Chloro-2-methylphenoxy)propionic acid requires stringent controls (e.g., enclosed systems, medical monitoring) due to its designation as a "very toxic chemical" under OSHA standards .
Handling and Workplace Practices
  • General Ventilation: Recommended for irritants like 2-(2-methoxyphenyl)-2-methylpropanoic acid to mitigate skin/eye exposure .
  • Specialized Controls : Chlorinated derivatives necessitate engineering controls (e.g., local exhaust ventilation) and prohibitions on eating/drinking in work areas .
  • Decontamination : Immediate showering and contaminated clothing protocols are critical for chlorinated compounds to prevent secondary exposure .

Preparation Methods

Etherification Followed by Carboxylation

General Approach:
The most direct and widely referenced method for preparing 2-(cyclopropylmethoxy)propanoic acid involves two main steps:

  • Step 1: Synthesis of Cyclopropylmethoxy Intermediate
    • Cyclopropylmethanol is reacted with a suitable alkylating agent, such as 2-bromopropanoic acid or its ester, under basic conditions to form the ether linkage.
  • Step 2: Hydrolysis (if ester used)
    • If an ester is formed in the first step, it is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Representative Reaction Scheme:

Step Reactants Conditions Product
1 Cyclopropylmethanol + 2-bromopropanoic acid (or ester) Base (e.g., K2CO3), solvent (e.g., THF or DCM), moderate temperature 2-(Cyclopropylmethoxy)propanoic acid (or ester)
2 Ester from Step 1 Acidic or basic hydrolysis 2-(Cyclopropylmethoxy)propanoic acid

Key Notes:

  • The reaction typically requires moderate temperatures (25–60°C).
  • Solvents such as dichloromethane or tetrahydrofuran are often used to facilitate the reaction.
  • Careful control of reaction time and temperature is crucial to maximize yield and purity.

Williamson Ether Synthesis Variant

This method utilizes the classic Williamson ether synthesis, where an alkoxide (derived from cyclopropylmethanol) reacts with an alkyl halide (such as 2-bromopropanoic acid or its methyl/ethyl ester):

  • Step 1: Deprotonation of cyclopropylmethanol with a strong base (e.g., sodium hydride or potassium tert-butoxide) to form the cyclopropylmethoxide ion.
  • Step 2: Nucleophilic substitution with 2-bromopropanoic acid ester.
  • Step 3: Hydrolysis of the resulting ester to yield the target acid.

Advantages:

  • High selectivity for ether formation.
  • Well-established reaction conditions in organic synthesis.

Alternative Methods and Considerations

While the above methods are most common, other strategies may be considered based on substrate availability or desired scale:

  • Direct Esterification:
    Cyclopropylmethanol can be directly esterified with 2-hydroxypropanoic acid derivatives under acidic conditions, followed by hydrolysis if necessary.

  • Use of Protecting Groups:
    In cases where functional group compatibility is an issue, protecting groups may be employed during intermediate steps, especially for large-scale or sensitive syntheses.

Data Table: Typical Reaction Conditions

Step Reagents/Reactants Solvent Temperature (°C) Time (h) Yield (%) Notes
1 Cyclopropylmethanol + 2-bromopropanoic acid (or ester) THF, DCM 25–60 2–8 70–90 Base: K2CO3 or NaH
2 Ester intermediate + H2O, acid/base MeOH, H2O 50–80 1–3 85–95 Hydrolysis step

Research Findings and Comparative Notes

  • Yield and Purity:
    Reported yields for the main synthetic route are typically high (70–90% for etherification, 85–95% for hydrolysis), provided reaction conditions are optimized.
  • Scalability:
    The method is suitable for both laboratory and industrial scales due to the availability of starting materials and straightforward workup procedures.
  • Solvent Choice:
    Dichloromethane and tetrahydrofuran are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.
  • Reaction Control:
    Temperature and reaction time must be carefully managed to prevent side reactions and ensure high selectivity for the desired ether bond formation.

Summary Table: Preparation Methods Overview

Method Key Steps Typical Yield Advantages Limitations
Etherification + Hydrolysis Alkylation of cyclopropylmethanol, hydrolysis 70–95% High yield, scalable Requires halide precursor
Williamson Ether Synthesis Variant Alkoxide formation, nucleophilic substitution, hydrolysis 70–95% Selective, robust Strong base required
Direct Esterification Acid-catalyzed esterification, hydrolysis 60–80% Simple, fewer steps Lower selectivity

Q & A

Q. What are the recommended synthesis methods for 2-(Cyclopropylmethoxy)propanoic acid?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous strategies from structurally related propanoic acid derivatives (e.g., 2-(3-Chlorophenyl)-2-methylpropanoic acid) suggest the following steps:

  • Step 1 : React cyclopropylmethanol with a halogenating agent (e.g., thionyl chloride) to generate cyclopropylmethyl chloride.
  • Step 2 : Perform nucleophilic substitution with a propanoic acid derivative (e.g., methyl 2-bromopropanoate) under basic conditions.
  • Step 3 : Hydrolyze the ester intermediate to yield the carboxylic acid.
  • Purification : Use recrystallization or column chromatography to isolate the product. Key considerations include optimizing reaction temperature and solvent polarity to enhance yield (e.g., acetonitrile or DMF for polar intermediates) .

Q. What safety protocols should be followed when handling 2-(Cyclopropylmethoxy)propanoic acid?

Based on safety data for structurally similar compounds (e.g., 2-(4-Chloro-2-Methylphenoxy) Propionic Acid):

  • PPE : Wear nitrile gloves, Tyvek® suits, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use local exhaust ventilation to minimize inhalation exposure .
  • Decontamination : Provide emergency showers and eyewash stations in the lab. Contaminated clothing must be laundered by trained personnel to avoid secondary exposure .
  • Waste Disposal : Follow local regulations for hazardous organic waste .

Q. How can the structure of 2-(Cyclopropylmethoxy)propanoic acid be characterized using spectroscopic techniques?

Refer to structural analysis methods for analogous compounds (e.g., 2-(2-isopropyl-5-methylphenoxy)propanoic acid):

TechniqueExpected DataReference
NMR - ¹H NMR : Peaks for cyclopropyl (δ 0.5–1.5 ppm), methoxy (δ 3.3–3.7 ppm), and carboxylic acid (δ 10–12 ppm)
FT-IR Stretches for C=O (~1700 cm⁻¹), C-O-C (~1250 cm⁻¹), and -OH (broad, ~2500–3300 cm⁻¹)
HRMS Molecular ion peak matching C₈H₁₄O₃ (exact mass: 158.0943 g/mol)

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of 2-(Cyclopropylmethoxy)propanoic acid?

  • Target Selection : Prioritize enzymes/receptors with known interactions to cyclopropane or methoxy-containing compounds (e.g., cyclooxygenase for anti-inflammatory studies) .
  • Assays : Use in vitro enzyme inhibition assays (e.g., fluorescence-based) with positive controls (e.g., ibuprofen for COX inhibition).
  • Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
  • Data Validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to confirm significance .

Q. How can contradictions in toxicity data from preliminary studies be resolved?

  • Gap Analysis : Identify missing data (e.g., acute toxicity, mutagenicity) using resources like NITE or OSHA guidelines .
  • Tiered Testing :

Conduct in silico predictions (e.g., QSAR models) to prioritize high-risk endpoints.

Perform in vitro assays (e.g., Ames test for mutagenicity).

Validate with in vivo studies (e.g., zebrafish embryos for developmental toxicity).

  • Meta-Analysis : Compare results with structurally related compounds (e.g., 2-(4-Chloro-2-Methylphenoxy) Propionic Acid) to identify trends .

Q. What strategies optimize yield and purity during the synthesis of 2-(Cyclopropylmethoxy)propanoic acid?

  • Catalyst Optimization : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl intermediates) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for methoxy-containing intermediates .
  • Purification :
  • Liquid-Liquid Extraction : Separate acidic products using NaHCO₃.
  • Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .
    • Quality Control : Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported ecotoxicity data for propanoic acid derivatives?

  • Source Evaluation : Cross-reference data from authoritative databases (e.g., ECHA, NIST) to identify outliers .
  • Experimental Replication : Repeat ecotoxicity assays (e.g., Daphnia magna LC₅₀ tests) under standardized OECD conditions .
  • Contextual Factors : Account for variables like pH, temperature, and organic carbon content in test environments .

Methodological Resources

  • Spectroscopic Libraries : NIST Chemistry WebBook for reference spectra .
  • Safety Protocols : OSHA 29 CFR 1910.132 for PPE standards .
  • Synthetic Guides : Peer-reviewed protocols for analogous compounds in Journal of Organic Chemistry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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